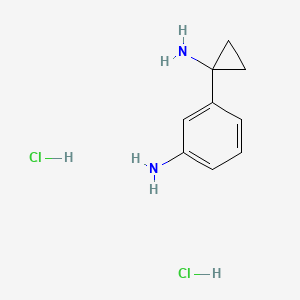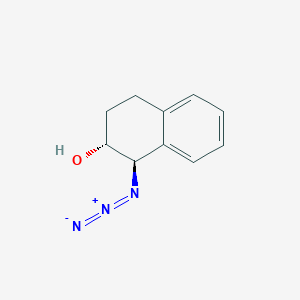
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an azido group and a hydroxyl group attached to a tetrahydronaphthalene ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
準備方法
The synthesis of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like dichloromethane (DCM) or ethanol.
科学的研究の応用
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in click chemistry to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol depends on its specific application. In bioconjugation, the azido group undergoes a cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
類似化合物との比較
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with similar compounds such as:
rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: Another chiral compound with different functional groups, used in various synthetic applications.
rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride: A compound with an amino group, used in medicinal chemistry.
rac-(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine; oxalic acid: A compound with a cyclopropane ring, used in research and development.
The uniqueness of this compound lies in its combination of an azido group and a hydroxyl group on a tetrahydronaphthalene ring, providing distinct reactivity and applications.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11N3O/c11-13-12-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2/t9-,10-/m1/s1 |
InChIキー |
RZCKAELSUMZHGZ-NXEZZACHSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)N=[N+]=[N-] |
正規SMILES |
C1CC2=CC=CC=C2C(C1O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


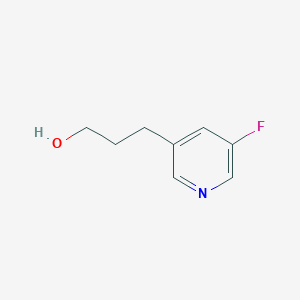
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
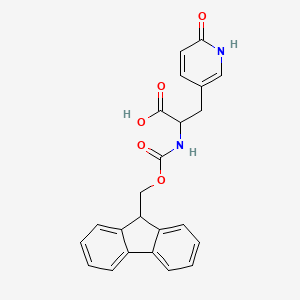


![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
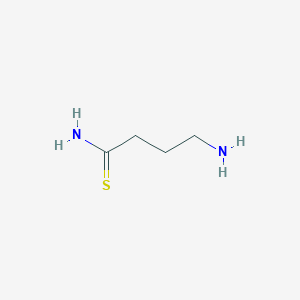
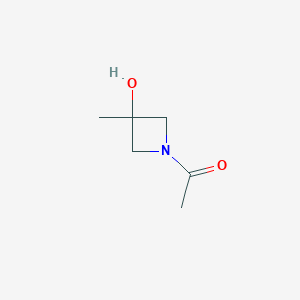
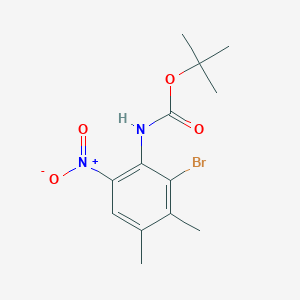
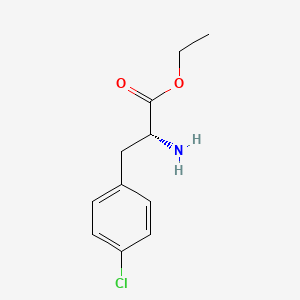
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
